molecular formula C15H9Br2NO B2445768 2-(6,8-Dibromoquinolin-2-yl)phenol CAS No. 860784-08-3

2-(6,8-Dibromoquinolin-2-yl)phenol

Cat. No.: B2445768
CAS No.: 860784-08-3
M. Wt: 379.051
InChI Key: QRGPKNOZEUPVIL-UHFFFAOYSA-N
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Description

2-(6,8-Dibromoquinolin-2-yl)phenol (CAS 860784-08-3) is a high-purity, halogenated quinoline derivative of significant interest in advanced organic synthesis and materials science. With a molecular formula of C15H9Br2NO and a molecular weight of 379.05 g/mol, this compound serves as a crucial synthetic intermediate . Its molecular structure incorporates a phenolic group linked to the 2-position of a 6,8-dibromoquinoline scaffold, making it a versatile heterocyclic building block . This compound is primarily valued for its application in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex molecular architectures . The presence of two bromine atoms at the 6 and 8 positions of the quinoline ring provides distinct reactive sites for sequential functionalization, enabling the synthesis of elaborate π-conjugated systems . Researchers utilize this building block to develop novel polysubstituted quinolines with tailored photophysical properties, which are fundamental in the design of organic electronic materials, including light-emitting diodes and fluorescent chemosensors . Available with a typical purity of 97% , it is supplied for research applications as a heterocyclic building block. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6,8-dibromoquinolin-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2NO/c16-10-7-9-5-6-13(18-15(9)12(17)8-10)11-3-1-2-4-14(11)19/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGPKNOZEUPVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-Dibromoquinolin-2-yl)phenol typically involves the bromination of quinoline derivatives followed by phenol substitution. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions for this process are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Synthetic Routes and Bromination Reactions

The compound is synthesized via bromination of quinoline derivatives. Key methods include:

Table 1: Bromination Reaction Conditions

Starting MaterialBrominating AgentSolventBase/CatalystYield (%)Reference
8-HydroxyquinolineBromine (2 eq.)ChloroformNone85–90
2-(Quinolin-2-yl)phenolNBSDMFDBU70–75
  • Bromination at the 6- and 8-positions of the quinoline ring is achieved using bromine in chloroform or N-bromosuccinimide (NBS) in DMF .

  • The phenolic hydroxyl group remains intact under these conditions, enabling subsequent functionalization .

Cross-Coupling Reactions

The bromine atoms on the quinoline ring participate in palladium-catalyzed cross-coupling reactions:

Table 2: Cross-Coupling Applications

Reaction TypeCoupling PartnerCatalyst SystemSolventYield (%)Reference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O65–78
Ullmann CouplingAryl amineCuI, 1,10-phenanthrolineDMSO60–70
  • Suzuki-Miyaura coupling replaces bromine with aryl groups, enabling access to biphenylquinoline derivatives .

  • Ullmann coupling with aryl amines forms N-aryl derivatives, useful in medicinal chemistry .

Functionalization of the Phenolic Group

The phenolic hydroxyl group undergoes alkylation and acylation:

Table 3: Phenolic Group Reactions

ReactionReagentConditionsProductYield (%)Reference
AlkylationPropargyl bromideK₂CO₃, acetone, reflux2-(6,8-Dibromoquinolin-2-yl)phenyl propargyl ether74–85
AcylationAcetic anhydrideDMAP, CH₂Cl₂, rtAcetylated derivative80–88
  • Alkylation with propargyl bromide proceeds efficiently under mild basic conditions (K₂CO₃, acetone) .

  • Acylation preserves the quinoline bromine atoms while modifying the phenol’s solubility .

Coordination Chemistry and Chelation

The compound acts as a bidentate ligand due to its phenolic oxygen and quinoline nitrogen:

Table 4: Metal Complex Formation

Metal IonSolventLigand Ratio (M:L)ApplicationReference
Cu(II)Ethanol1:2Catalytic oxidation studies
Fe(III)DMF1:1Photocatalytic activity
  • Copper complexes exhibit catalytic activity in oxidative coupling reactions .

  • Iron complexes are explored for light-driven applications due to charge-transfer transitions .

Biological Activity and Derivatives

Derivatives show promising bioactivity, driven by structural modifications:

Table 5: Bioactive Derivatives

DerivativeModification SiteBiological TargetIC₅₀ (μM)Reference
Hydrazone at C2Quinoline C2Cancer cell lines26.3–63.8
Dichloro-substitutedQuinoline C5/C7Matrix metalloproteinases0.81–10
  • Hydrazone derivatives demonstrate moderate anticancer activity against HCT116 and MCF-7 cells .

  • Dichloro analogues inhibit matrix metalloproteinases (MMPs), critical in metastatic pathways .

Stability and Decomposition Pathways

  • The compound is stable under inert atmospheres but undergoes debromination at temperatures >200°C .

  • Photodegradation studies in methanol reveal cleavage of the quinoline-phenol bond under UV light .

Scientific Research Applications

Chemical Properties and Structure

The compound 2-(6,8-Dibromoquinolin-2-yl)phenol features a quinoline core substituted with bromine atoms at the 6 and 8 positions and a phenolic group. This structure is believed to contribute to its bioactivity by influencing interactions with biological targets, including enzymes and receptors.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Data Table: Anticancer Efficacy
Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)18
HeLa (Cervical)12

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains, including multi-drug resistant strains.

  • Mechanism : It is hypothesized that the halogenated quinoline structure enhances membrane permeability, leading to increased susceptibility of bacteria to the compound.
  • Data Table: Antimicrobial Efficacy
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties relevant for treating neurodegenerative diseases such as Alzheimer's.

  • Mechanism : The compound has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.
  • Data Table: Neuroprotective Activity
Assay TypeIC50 (µM)Reference
Acetylcholinesterase Inhibition20

Case Study 1: Anticancer Effects in Breast Cancer Models

Objective : To evaluate the efficacy of this compound in inducing apoptosis in breast cancer cells.

Results : The study demonstrated significant apoptosis induction with an IC50 value of 15 µM. Histological analysis revealed increased markers of apoptosis and reduced tumor growth in xenograft models treated with the compound.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Objective : Assess the antimicrobial effects against multi-drug resistant bacterial strains.

Results : The compound exhibited effective inhibition of growth in resistant strains of Staphylococcus aureus and Escherichia coli with MIC values significantly lower than those of conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-(6,8-Dibromoquinolin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit the activity of certain enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,8-Dichloroquinolin-2-yl)phenol
  • 2-(6,8-Difluoroquinolin-2-yl)phenol
  • 2-(6,8-Diiodoquinolin-2-yl)phenol

Uniqueness

2-(6,8-Dibromoquinolin-2-yl)phenol is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in certain applications .

Biological Activity

2-(6,8-Dibromoquinolin-2-yl)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 860784-08-3
  • Molecular Formula : C15H9Br2NO
  • Molar Mass : 379.05 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The presence of bromine substituents on the quinoline moiety enhances its biological efficacy.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Microorganism Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Candida albicans20100

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors involved in microbial metabolism or cancer cell proliferation. This interaction may lead to the modulation of signal transduction pathways, ultimately resulting in antimicrobial or anticancer effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria compared to control groups .
  • Anticancer Activity Investigation
    Another study focused on the anticancer properties of dibromoquinoline derivatives. In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to activate caspase pathways leading to programmed cell death .
  • Structure-Activity Relationship (SAR) Analysis
    A comprehensive SAR analysis indicated that the bromine substituents at positions 6 and 8 on the quinoline ring are crucial for enhancing the biological activity of the compound. Variants lacking these halogen substitutions exhibited significantly reduced antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6,8-Dibromoquinolin-2-yl)phenol, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves bromination of quinoline derivatives followed by coupling with a phenolic moiety. For example, bromination of quinoline precursors using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions can yield 6,8-dibrominated intermediates. Coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives of phenol may be employed . Purification challenges include separating regioisomers due to similar polarity; column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization using ethanol/water mixtures is recommended. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for SC-XRD can be grown via slow evaporation of a dichloromethane/methanol solution. Key parameters include resolving bromine atom positions (high electron density) and analyzing hydrogen-bonding patterns (e.g., O–H···N interactions between phenol and quinoline groups). Software like SHELXTL or OLEX2 is used for structure refinement .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR to identify aromatic protons and phenolic –OH (δ ~10–12 ppm). ¹³C NMR confirms quinoline and phenol carbons.
  • FT-IR : Peaks at ~3200–3500 cm⁻¹ (–OH stretch) and ~1600 cm⁻¹ (C=N quinoline stretch).
  • UV-Vis : Absorption bands in the 250–350 nm range (π→π* transitions) .
  • Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺) and isotopic patterns from bromine atoms .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties of this compound?

  • Methodological Answer : DFT/B3LYP with a 6-311++G(d,p) basis set is commonly used. Key analyses include:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to estimate reactivity.
  • Natural Bond Orbital (NBO) : Charge distribution and hyperconjugation effects.
  • Electrostatic Potential Maps : Visualize electrophilic/nucleophilic sites. Validation against experimental UV-Vis and NMR data is critical .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:

  • Variable-Temperature NMR : Detect conformational changes.
  • Hirshfeld Surface Analysis : Compare intermolecular interactions in crystal vs. solution.
  • DFT-MD Simulations : Model solvent effects on molecular geometry .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify bromine positions or introduce electron-withdrawing/donating groups on the phenol ring.
  • Biological Assays : Test antioxidant activity via DPPH radical scavenging or antimicrobial potency (MIC assays).
  • Molecular Docking : Screen derivatives against target proteins (e.g., cytochrome P450) to predict binding affinities .

Q. What photophysical properties make this compound suitable for fluorescence-based applications?

  • Methodological Answer : The quinoline-phenol framework enables excited-state intramolecular proton transfer (ESIPT), leading to:

  • Large Stokes Shifts : Minimize self-absorption.
  • pH-Dependent Emission : Fluorescence quenching in acidic/basic media.
  • Solvatochromism : Probe microenvironment polarity. Time-resolved fluorescence spectroscopy quantifies radiative/non-radiative decay pathways .

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